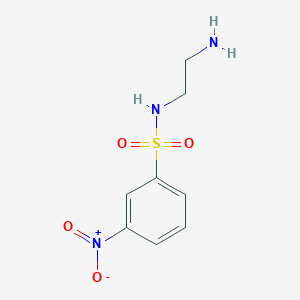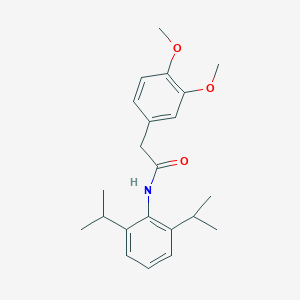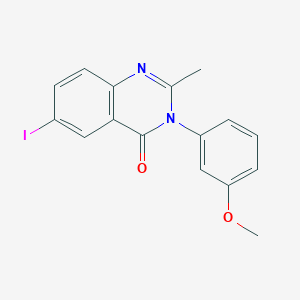
N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide typically involves the nitration of a benzene sulfonamide derivative followed by the introduction of the aminoethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the aminoethyl group can be carried out through a nucleophilic substitution reaction using ethylenediamine or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Condensation: The aminoethyl group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide.
Substitution: Various N-substituted sulfonamides.
Condensation: Schiff bases with different carbonyl compounds.
Scientific Research Applications
N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and amino groups. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide: Similar structure but with a chloro group instead of a nitro group.
N-(2-aminoethyl)-3-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring
Properties
IUPAC Name |
N-(2-aminoethyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13/h1-3,6,10H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJBBFEKRGFEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Fluorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B485287.png)
![2-(2-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B485288.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B485290.png)
![2-[2-(4-fluorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B485291.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B485292.png)
![2-[2-(4-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B485294.png)
![3-(4-bromophenyl)-2-[(E)-2-(4-fluorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B485295.png)

![6-iodo-3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B485312.png)

